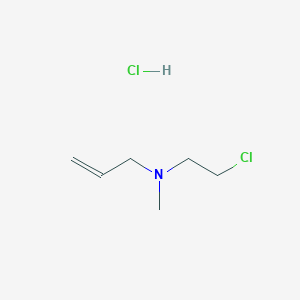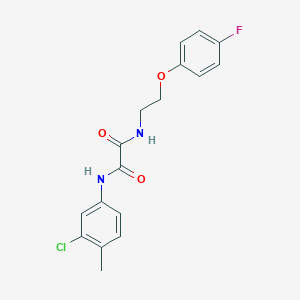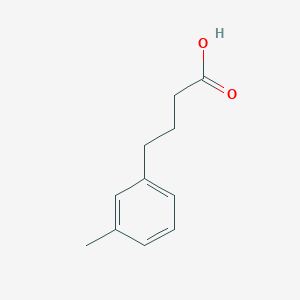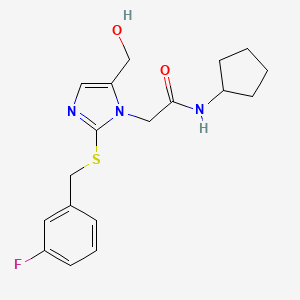![molecular formula C14H16F2N2O3S B2381982 N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide CAS No. 1436179-69-9](/img/structure/B2381982.png)
N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide, also known as DFDMA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFDMA is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a crucial pathway in regulating cell growth and apoptosis.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which is similar in structure to N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide, demonstrates their potential use as antimicrobial agents. These compounds were synthesized to explore their antibacterial and antifungal activities, showing promising results in vitro (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Electronic and Biological Interactions
The structural, electron behavior, wave function, and biological properties of a compound structurally related to this compound were investigated using advanced computational tools. These studies included solvent phase properties, molecular docking, and predictions of drug mechanisms, providing insights into its potential biological interactions and applications (Bharathy et al., 2021).
Potential in Agriculture
Research on mefluidide, a compound with a similar sulfonamide structure, indicates its capability to protect chilling-sensitive plants from temperature stress. This suggests a potential agricultural application for similar compounds in enhancing plant resilience to environmental stressors (Tseng & Li, 1984).
Novel Electrophilic Fluorinating Agent
This compound and related compounds may serve as precursors or models for developing new electrophilic fluorinating agents. Such agents are valuable in organic synthesis, including the introduction of fluorine atoms into target molecules under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).
Hyperpolarized MRI pH Imaging
The use of Good's buffers, such as N-(2-Acetamido)-2-aminoethanesulfonic acid, in pH imaging with hyperpolarized (13)C MRI, suggests that compounds with similar structural features may have applications in medical imaging. This approach enables rapid, non-invasive pH measurements within physiological ranges, which can be crucial for diagnosing and understanding various diseases (Flavell et al., 2015).
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c1-2-3-11(9-17)18-13(19)8-10-4-6-12(7-5-10)22(20,21)14(15)16/h4-7,11,14H,2-3,8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNCLDOFSAXCDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=CC=C(C=C1)S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)




![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)